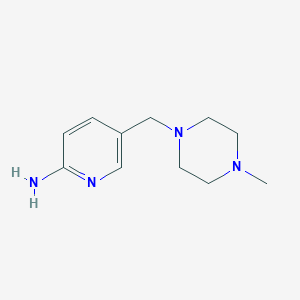

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQCTXWUZNJUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer. Its structural properties enable it to interact effectively with biological targets, facilitating the development of new therapeutic agents.

Case Studies

Recent studies have highlighted its efficacy in modulating neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. For instance, research has demonstrated its potential to enhance the binding affinity of certain neurotransmitter receptors, thereby improving therapeutic outcomes in animal models .

Biochemical Research

Investigating Receptor Interactions

The compound plays a crucial role in biochemical studies focused on receptor-ligand interactions. By understanding these mechanisms, researchers can elucidate pathways involved in various diseases and improve drug design strategies.

Insights from Research

Studies employing this compound have shown promising results in enhancing the selectivity and potency of drugs aimed at specific receptor subtypes. This specificity is vital for minimizing side effects while maximizing therapeutic efficacy .

Agrochemical Formulations

Enhancing Pesticide Efficacy

In agrochemical research, this compound is being explored for its potential to improve the effectiveness of pesticides and herbicides. Its ability to modify chemical properties allows for enhanced target specificity and reduced environmental impact.

Application Examples

Field trials have indicated that formulations containing this compound can lead to improved crop yields by effectively controlling pest populations while minimizing chemical runoff into surrounding ecosystems .

Material Science

Building Block for Novel Materials

The compound is also investigated as a building block for creating advanced materials, including polymers with unique properties suitable for various applications such as coatings and adhesives.

Material Properties

Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for high-performance applications in industries ranging from automotive to electronics .

Diagnostic Tools

Development of Imaging Agents

this compound is being studied for its potential use in developing diagnostic agents that aid in disease detection through targeted imaging techniques.

Research Findings

Preliminary studies suggest that derivatives of this compound could be conjugated with imaging agents to improve the specificity and sensitivity of diagnostic procedures, particularly in oncology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Alkyl-Substituted Piperazine Derivatives

Key Observations :

- Methyl vs.

- Unsubstituted Piperazine : The absence of an alkyl group (CAS 1018505-59-3) reduces steric hindrance, which may improve binding affinity to target proteins but decrease metabolic stability .

Heterocyclic Ring Modifications

Key Observations :

- Replacing piperazine with pyrrolidine (5-membered ring) decreases basicity and may reduce off-target interactions with ion channels .

Anticancer Activity

- Oxadiazole Analogs: Derivatives like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) exhibit selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM .

- Kinase Inhibition : The methylpiperazine moiety in 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is critical for binding to kinases like CSF1R, as seen in pexidartinib (TGCT treatment) .

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

| Property | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | 5-(Piperazin-1-yl)pyridin-2-amine |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 1.8 | 0.7 |

| Solubility (mg/mL) | 12.5 (pH 7.4) | 8.3 (pH 7.4) | 23.6 (pH 7.4) |

| pKa | 8.1 (piperazine NH) | 7.7 (piperazine NH) | 9.4 (piperazine NH) |

Biological Activity

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, also known as a derivative of pyridin-2-amine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This compound exhibits a range of biological effects, which are critical for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4. Its structure includes a pyridine ring substituted with a piperazine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often act as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. For instance, studies have shown that derivatives containing similar structures can inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

A detailed evaluation of the antiproliferative effects of this compound was conducted using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5f | MCF-7 | 0.34 |

| 5f | HepG2 | 0.80 |

| 5f | 4T1 | 0.23 |

These results suggest that the compound exhibits significant antiproliferative activity, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Apoptotic Mechanisms

Further investigations into the apoptotic mechanisms revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential in cancer cells. Specifically, flow cytometric assays indicated that the compound induced apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

Case Studies

In a study focusing on indazole derivatives, researchers synthesized various compounds related to this compound and evaluated their biological activities. One derivative demonstrated enhanced efficacy against several cancer cell lines, highlighting the importance of structural modifications in optimizing therapeutic effects .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the piperazine or pyridine rings can significantly influence the biological activity of these compounds. For instance, varying alkyl groups on the piperazine nitrogen led to different levels of antiproliferative activity, suggesting that careful design can enhance potency against targeted cancer types .

Q & A

Q. What are the recommended synthetic routes for 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting pyridin-2-amine derivatives with 4-methylpiperazine-containing aldehydes or ketones under reflux conditions. Solvents like DMF or toluene are used with catalysts (e.g., palladium or copper) .

- Purification : Column chromatography or recrystallization to isolate the target compound. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

- Yield optimization : Controlled reaction times (1–24 hours) and temperatures (90–150°C) are critical. For example, palladium-catalyzed couplings require inert atmospheres and precise stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural features like the piperazine methyl group (δ ~2.3 ppm) and pyridine aromatic protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 198 [M + H]+ for intermediates) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, and N percentages .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s bioactivity?

Quantitative Structure-Activity Relationship (QSAR) studies use parameters like:

- Lipophilicity (Log P) : Critical for membrane permeability. Substituents on the pyridine ring (e.g., methyl groups) can modulate Log P .

- Steric Effects (SMR) : Bulky groups on the piperazine moiety may hinder binding to target receptors .

- Electronic Parameters : Electron-withdrawing groups (e.g., fluorine) on the pyridine ring enhance electrostatic interactions. Software like MOE 2006.08 is used to derive predictive equations .

Q. What computational strategies predict interactions with biological targets (e.g., kinases or GPCRs)?

- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites. For example, the piperazine moiety may form hydrogen bonds with aspartate residues in kinase targets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS) .

- Quantum Chemical Calculations : Evaluate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How can contradictory biological activity data (e.g., varying IC50_{50}50 values across assays) be resolved?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may influence results .

- Structural analogs : Compare activity of derivatives (e.g., replacing the piperazine methyl group with ethyl) to isolate structure-activity trends .

Methodological Considerations

Q. What strategies mitigate synthetic challenges, such as low yields in piperazine coupling?

- Catalyst screening : Test palladium(II) acetate vs. copper(I) iodide for Buchwald-Hartwig couplings .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C for 1 hour) .

- Protecting groups : Temporarily shield reactive amines during multi-step syntheses (e.g., tert-butoxycarbonyl, Boc) .

Q. How should researchers validate target engagement in cellular assays?

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy .

- Knockout models : CRISPR/Cas9-edited cell lines lacking the target protein confirm specificity .

- Thermal shift assays : Monitor protein melting temperature () shifts upon ligand binding .

Data Contradiction Analysis

Q. How to address discrepancies in solubility or stability data across studies?

- Solvent selection : Test polar aprotic solvents (DMSO) vs. aqueous buffers (PBS) for solubility .

- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, then analyze degradation via HPLC .

- Counterion screening : Hydrochloride or trifluoroacetate salts may improve crystallinity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.